molecular formula C12H7N3 B3358470 9H-Pyrido[3,4-b]indole-1-carbonitrile CAS No. 79960-43-3

9H-Pyrido[3,4-b]indole-1-carbonitrile

Cat. No.: B3358470
CAS No.: 79960-43-3
M. Wt: 193.2 g/mol
InChI Key: WKTIQIMSHWNROR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-Pyrido[3,4-b]indole-1-carbonitrile is an organic compound with the chemical formula C12H7N3. It is a member of the indole family, which is known for its significant biological and pharmacological activities. This compound is characterized by a tricyclic structure that includes a pyridine ring fused to an indole moiety, making it a unique and versatile molecule in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Pyrido[3,4-b]indole-1-carbonitrile typically involves multi-step reactions. One common method starts with the precursor pyrido[3,4-b]indole-3-one, which undergoes a series of reactions to convert the ketone group into a cyano group. This transformation can be achieved using reagents such as cyanogen bromide under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 9H-Pyrido[3,4-b]indole-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles and pyridines, which can have significant biological activities .

Scientific Research Applications

9H-Pyrido[3,4-b]indole-1-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9H-Pyrido[3,4-b]indole-1-carbonitrile involves its interaction with various molecular targets and pathways. It can bind to specific enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Uniqueness: 9H-Pyrido[3,4-b]indole-1-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential in drug development make it a valuable compound in scientific research .

Properties

IUPAC Name

9H-pyrido[3,4-b]indole-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3/c13-7-11-12-9(5-6-14-11)8-3-1-2-4-10(8)15-12/h1-6,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTIQIMSHWNROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437473
Record name 9H-Pyrido[3,4-b]indole-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79960-43-3
Record name 9H-Pyrido[3,4-b]indole-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9H-Pyrido[3,4-b]indole-1-carbonitrile
Reactant of Route 2
Reactant of Route 2
9H-Pyrido[3,4-b]indole-1-carbonitrile
Reactant of Route 3
Reactant of Route 3
9H-Pyrido[3,4-b]indole-1-carbonitrile
Reactant of Route 4
Reactant of Route 4
9H-Pyrido[3,4-b]indole-1-carbonitrile
Reactant of Route 5
9H-Pyrido[3,4-b]indole-1-carbonitrile
Reactant of Route 6
Reactant of Route 6
9H-Pyrido[3,4-b]indole-1-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.